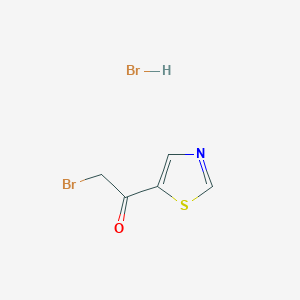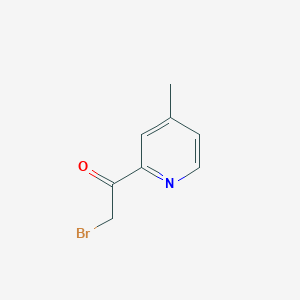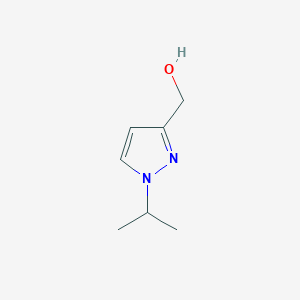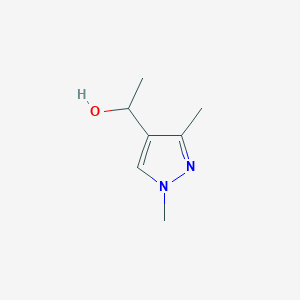
2-(2-Fluoro-3-hydroxyphenyl)acetic acid
Vue d'ensemble
Description
2-(2-Fluoro-3-hydroxyphenyl)acetic acid is a chemical compound with the molecular formula C8H7FO3 . It has a molecular weight of 170.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7FO3/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3,10H,4H2,(H,11,12) . This indicates that the molecule consists of a phenyl group (C6H5-) attached to a carboxylic acid group (-COOH) and a fluorine atom.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature and shipping temperature are not specified .Applications De Recherche Scientifique
Hydrogen Peroxide Measurement
2-(2-Fluoro-3-hydroxyphenyl)acetic acid has been utilized in the measurement of hydrogen peroxide in seawater. Miller and Kester (1988) adapted a fluorometric method involving the dimerization of (p-hydroxyphenyl)acetic acid by hydrogen peroxide in the presence of peroxidase, which produces a stable product suitable for analysis in marine environments (Miller & Kester, 1988).
Fluorination in Radiochemistry
Chirakal et al. (1991) explored the direct fluorination of various compounds including 3-hydroxyphenyl acetic acid, leading to the production of fluoro derivatives. This research is significant in the field of radiochemistry, particularly in the synthesis of radiolabeled compounds for medical imaging (Chirakal et al., 1991).
Chiral Derivation Agent
Research by Hamman et al. (1987) demonstrates the use of 2-fluoro-2-phenyl acetic acid as a derivatizing chiral agent. They found that the acid could distinguish enantiomers and determine enantiomeric excess of secondary alcohols through 19F NMR spectra of corresponding esters (Hamman et al., 1987).
EGFR Inhibitor Synthesis
Hao et al. (2019) reported a synthetic route for an EGFR inhibitor, where 2-(5-fluoro-2-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl) acetic acid (EAI045) was produced. This work is crucial in pharmaceutical chemistry, showcasing a scalable process for synthesizing this specific EGFR inhibitor (Hao et al., 2019).
Fluorometric Method for Air Quality Analysis
Lazrus et al. (1986) developed a fluorometric method for measuring H2O2 vapor in air, employing (p-hydroxyphenyl)acetic acid in the presence of peroxidase enzyme. This method is significant in environmental monitoring and air quality analysis (Lazrus et al., 1986).
Comparative Study of Halogenated Phenylacetic Acids
Srivastava et al. (2015) conducted a comprehensive study on halogenated phenylacetic acids, including 2-(2-fluorophenyl)acetic acid, focusing on their reactivity, acidity, and vibrational spectra. This study provides valuable insights for the chemical industry and academia in understanding the properties of these compounds (Srivastava et al., 2015).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s possible that the fluoro and hydroxy groups on the phenyl ring could influence its interactions with its targets, potentially altering enzyme activity or receptor binding .
Biochemical Pathways
Phenylacetic acid derivatives can participate in various biochemical processes, but without specific research on this compound, it’s difficult to predict which pathways it might affect .
Pharmacokinetics
The presence of the fluoro and hydroxy groups could influence its metabolism and excretion, potentially affecting its bioavailability .
Result of Action
The molecular and cellular effects of 2-(2-Fluoro-3-hydroxyphenyl)acetic acid are not well documented. Given its structural similarity to phenylacetic acid, it may share some of its effects, such as influencing cellular metabolism or signaling. These effects would depend on its specific targets and mode of action .
Analyse Biochimique
Biochemical Properties
2-(2-Fluoro-3-hydroxyphenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially leading to changes in cellular redox status and oxidative stress responses . Additionally, this compound may interact with proteins involved in signal transduction pathways, affecting cellular communication and response to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By modulating this pathway, the compound can impact cell growth and survival. Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in various cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression, enzyme activity, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and modulation of cellular signaling pathways . At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, this compound has been shown to interact with enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and cellular metabolism . Additionally, this compound can affect the synthesis and degradation of other metabolites, influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus . The localization and accumulation of this compound can influence its activity and function, affecting cellular processes and responses .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may be directed to the nucleus, where it can modulate gene expression and cellular responses .
Propriétés
IUPAC Name |
2-(2-fluoro-3-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTNQWSUMWOLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1213229-25-4 | |
| Record name | 2-(2-fluoro-3-hydroxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







amine](/img/structure/B1344652.png)
![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)





